

Spectroscopic Profile of 4-Bromophenyl Disulfide: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromophenyl disulfide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-bromophenyl disulfide**, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4-Bromophenyl disulfide** is $C_{12}H_8Br_2S_2$.^[1] Its molecular weight is 376.13 g/mol.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **4-bromophenyl disulfide**, both 1H and ^{13}C NMR spectra provide characteristic signals corresponding to its symmetric aromatic structure.

Table 1: 1H NMR Spectroscopic Data for **4-Bromophenyl Disulfide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.31	Doublet (d)	4H	Ar-H (ortho to S-S)
6.87	Doublet (d)	4H	Ar-H (meta to S-S)

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectroscopic Data for **4-Bromophenyl Disulfide**

Chemical Shift (δ) ppm	Assignment
159.0	C-Br
132.7	C-S
127.4	Ar-CH (meta to S-S)
114.7	Ar-CH (ortho to S-S)

Solvent: CDCl_3 , Reference: CDCl_3 (77.16 ppm)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-bromophenyl disulfide** is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for **4-Bromophenyl Disulfide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3020	Medium	C-H stretch (aromatic)
~1570-1470	Strong	C=C stretch (aromatic ring)
~1090	Strong	C-Br stretch
~814	Strong	p-substituted benzene (C-H out-of-plane bend)
~540	Weak-Medium	S-S stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of **4-bromophenyl disulfide** shows a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 4: Mass Spectrometry Data for **4-Bromophenyl Disulfide**

m/z	Relative Intensity (%)	Assignment
374	~50	[M] ⁺ (with ²⁷⁹ Br)
376	100	[M] ⁺ (with ¹⁷⁹ Br, ¹⁸¹ Br)
378	~50	[M] ⁺ (with ²⁸¹ Br)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance or Varian Unity INOVA) equipped with a 5 mm broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **4-bromophenyl disulfide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Acquisition Time: 4.0 s.
- Spectral Width: 16 ppm (-2 to 14 ppm).
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.5 s.
- Spectral Width: 240 ppm (-20 to 220 ppm).
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta = 7.26$ ppm for ^1H) or the TMS signal ($\delta = 0.00$ ppm). For ^{13}C , calibrate to the CDCl_3 triplet at $\delta = 77.16$ ppm.
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Scientific Nicolet iS5) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of solid **4-bromophenyl disulfide** directly onto the ATR crystal.
- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Data Format: Transmittance.

Data Processing:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source (e.g., Agilent 7890B GC with a 5977A MSD).

Sample Preparation:

- Prepare a dilute solution of **4-bromophenyl disulfide** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m) or equivalent.
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.

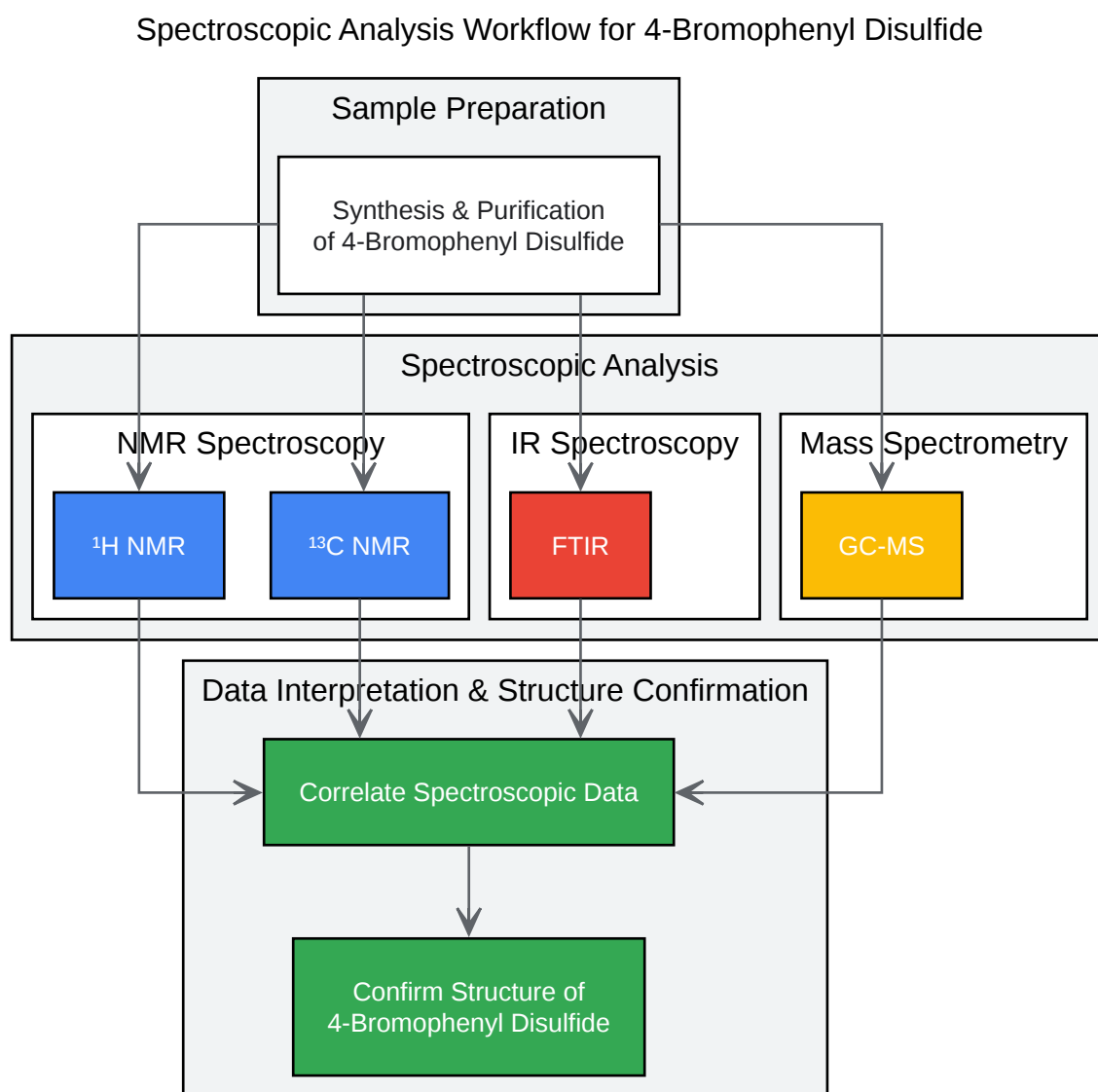
Data Processing:

- Integrate the chromatographic peak corresponding to **4-bromophenyl disulfide**.
- Analyze the mass spectrum associated with this peak.

- Identify the molecular ion peak and characteristic fragment ions. Note the isotopic pattern of the molecular ion.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-bromophenyl disulfide**.



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Caption: Workflow for the spectroscopic characterization of **4-Bromophenyl Disulfide**.

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References

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